4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Select this specific 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride building block for your lead optimization campaigns requiring enhanced lipophilicity (computed logP 0.88 vs. -1.07 for unsubstituted analogs). The cyclohexyl substituent at N1 and the reactive C4-amino group enable diverse synthetic transformations for intracellular targets (e.g., BTK, 11-β-HSD1) and membrane-permeable probes. Its conformational constraint and steric bulk are critical for chalcone-derived cytotoxic agents and microporous polymer membranes for CO₂ capture. Offered as a research-grade hydrochloride salt (C₁₀H₁₉ClN₂O, MW 218.72) with a most common purity of 95%. Insist on this compound when experimental variables demand moderate hydrophobicity and conformational rigidity.

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
CAS No. 1177347-80-6
Cat. No. B1489180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride
CAS1177347-80-6
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(CC2=O)N.Cl
InChIInChI=1S/C10H18N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h8-9H,1-7,11H2;1H
InChIKeyNKVUHICYNGIVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride (CAS 1177347-80-6) – Procurement-Oriented Chemical Profile for Research and Development


4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride is a substituted pyrrolidin-2-one building block featuring a cyclohexyl group at the N1 position and an amino group at the C4 position [1]. It is primarily offered as a research-grade hydrochloride salt (C₁₀H₁₉ClN₂O, MW 218.72 g/mol) with typical vendor-reported purities of 95–98% . This structural configuration distinguishes it from simpler pyrrolidinone analogs and positions it as a versatile intermediate for medicinal chemistry and materials science applications .

Why 4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride (CAS 1177347-80-6) Cannot Be Replaced by Unsubstituted or Linear-Alkyl Analogs in Research Protocols


Direct substitution of 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride with simpler pyrrolidinone analogs (e.g., 4-aminopyrrolidin-2-one hydrochloride) or linear N-alkyl derivatives is not scientifically equivalent. The cyclohexyl substituent significantly alters the compound's physicochemical profile, particularly lipophilicity [1]. A computed logP value of 0.8787 for the target compound contrasts sharply with the negative logP (-1.074) reported for the unsubstituted 4-aminopyrrolidin-2-one hydrochloride . This difference translates to altered membrane permeability and distribution characteristics in biological assays, making the cyclohexyl analog the required choice for applications where enhanced hydrophobicity and conformational constraint are critical experimental variables [2].

Quantitative Differentiation Evidence for 4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride (CAS 1177347-80-6) Against Closest Analogs


Enhanced Lipophilicity (logP) of 4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride Compared to Unsubstituted Pyrrolidinone Core

The cyclohexyl substitution in 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride results in a computed logP value of 0.8787 , representing a substantial increase in lipophilicity relative to the parent 4-aminopyrrolidin-2-one hydrochloride, which exhibits a logP of -1.074 . This shift from a hydrophilic to a moderately lipophilic profile is a direct consequence of the N-cyclohexyl group [1].

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Purity and Salt Form Consistency for Reproducible Experimental Outcomes

Commercially available 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride is consistently supplied as a single, defined hydrochloride salt with vendor-specified purities of 95% (AKSci) to 98% (Leyan) . This contrasts with the free base form (CAS 1083369-09-8, MW 182.26 g/mol) which may exhibit variable handling and solubility properties [1].

Chemical Synthesis Quality Control Research Reproducibility

Structural Uniqueness and Synthetic Versatility as a Conformationally Constrained Building Block

The compound's bicyclic framework (pyrrolidin-2-one core with N-cyclohexyl and C4-amino substituents) provides a unique scaffold for further derivatization [1]. This structure is not commonly found in commercial screening libraries, offering a distinct starting point for the synthesis of novel chalcone analogs [2] or as a precursor for 11-β-HSD1 inhibitors [3]. In contrast, simpler analogs like N-cyclohexyl-2-pyrrolidone lack the reactive amino handle for further elaboration .

Organic Synthesis Medicinal Chemistry Building Blocks

Recommended Research and Industrial Application Scenarios for 4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride (CAS 1177347-80-6)


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Candidates

The compound's enhanced lipophilicity (logP 0.8787) and reactive amino group make it an ideal starting material for the synthesis of N-substituted pyrrolidinone derivatives targeting intracellular enzymes such as Bruton's Tyrosine Kinase (BTK) or 11-β-HSD1 [1]. Its physicochemical profile may improve cell permeability in lead optimization campaigns compared to more polar analogs.

Chemical Biology: Probe Development for Membrane Permeability Studies

With a computed logP of 0.8787, this compound can serve as a scaffold for designing membrane-permeable probes or as a reference compound in permeability assays (e.g., PAMPA or Caco-2) where a moderate lipophilicity is required . It provides a distinct profile compared to hydrophilic pyrrolidinone controls (logP < 0).

Organic Synthesis: Construction of Conformationally Constrained Heterocycles

The cyclohexyl group introduces conformational constraint and steric bulk, which can be leveraged in the synthesis of complex molecules, including chalcone analogs with demonstrated cytotoxicity [1]. The presence of both a secondary amine and a lactam carbonyl allows for diverse synthetic transformations not possible with simpler pyrrolidinones [2].

Materials Science: Precursor for Functionalized Polymeric Membranes

Due to its unique structure, this compound has been investigated as a building block for the synthesis of microporous polymeric membranes with enhanced gas separation properties, particularly for CO₂ capture applications . Its intrinsic microporosity contributes to improved permeability and selectivity.

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